2-(methoxymethyl)-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
2-(methoxymethyl)-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
the use of microwave-assisted synthesis could be scaled up for industrial applications due to its efficiency and eco-friendly nature .
Chemical Reactions Analysis
Types of Reactions
2-(methoxymethyl)-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the triazolopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted triazolopyrimidines, which can have different biological activities and properties .
Scientific Research Applications
2-(methoxymethyl)-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer progression. The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar core structure and have been studied for their medicinal properties.
Uniqueness
2-(methoxymethyl)-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to inhibit COX-2 and other enzymes makes it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
2-(methoxymethyl)-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-21-8-12-16-14-15-10(13(19)20)7-11(18(14)17-12)9-5-3-2-4-6-9/h2-7,11H,8H2,1H3,(H,19,20)(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXYFADMRCDOLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=NC(=CC(N2N1)C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=NC2=NC(=CC(N2N1)C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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